Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-
Description
Molecular Architecture and Bonding Patterns
The molecular formula of Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- is $$ \text{C}{15}\text{H}{29}\text{N}{2}\text{S}{2}\text{O} $$, with a molar mass of 341.53 g/mol. The compound’s architecture comprises three primary components: a propanamide backbone, a decyldithio (-S-S-) group at the third carbon, and a dimethylamino propyl substituent bonded to the nitrogen atom.
Key Structural Features
- Propanamide Backbone : The core structure consists of a three-carbon chain (C1–C3) with an amide group (-CONH-) at C1. This moiety provides hydrogen-bonding capability and influences solubility.
- Decyldithio Group : A ten-carbon alkyl chain (C4–C13) terminated by a disulfide (-S-S-) bond at C3. This group introduces hydrophobicity and redox activity, enabling interactions with thiol-containing biomolecules.
- Dimethylamino Propyl Substituent : A three-carbon chain (N–C14–C16) attached to the amide nitrogen, featuring a terminal dimethylamino (-N(CH$$3$$)$$2$$) group. This substituent enhances water solubility through protonation and facilitates membrane permeability.
Bonding Patterns
- The disulfide bond (S–S) at C3 exhibits a bond length of approximately 2.05 Å, characteristic of non-polar covalent interactions.
- The amide C=O bond displays a resonance-stabilized length of 1.23 Å, typical for planar sp$$^2$$ hybridization.
- The dimethylamino group adopts a trigonal pyramidal geometry, with C–N–C bond angles near 107°, consistent with sp$$^3$$ hybridization.
Table 1: Structural Parameters of Propanamide, 3-(Decyldithio)-N-[3-(Dimethylamino)Propyl]-
The spatial arrangement of these groups was confirmed via nuclear Overhauser effect (NOE) correlations in NMR, which revealed proximity between the dimethylamino protons and the propanamide backbone.
Properties
CAS No. |
639070-59-0 |
|---|---|
Molecular Formula |
C18H38N2OS2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-(decyldisulfanyl)-N-[3-(dimethylamino)propyl]propanamide |
InChI |
InChI=1S/C18H38N2OS2/c1-4-5-6-7-8-9-10-11-16-22-23-17-13-18(21)19-14-12-15-20(2)3/h4-17H2,1-3H3,(H,19,21) |
InChI Key |
NCWQQHUZZSRJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
One effective method for synthesizing Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- is through the reaction of N,N-dimethyl-1,3-propanediamine with appropriate dithiocarbamate derivatives. This method typically involves:
Reagents : N,N-dimethyl-1,3-propanediamine and decyldithiocarbamate.
Conditions : The reaction is conducted under controlled temperature and pressure conditions to optimize yield.
Yield : Reports indicate yields exceeding 90% with high purity levels (greater than 95%) confirmed through chromatographic analysis.
Coupling Reaction
Following the synthesis of intermediates, a coupling reaction is performed:
Reagents : The dithiocarbamate derivative reacts with an acyl chloride or an equivalent reagent to form the amide bond.
Conditions : This reaction typically requires a solvent such as dichloromethane or toluene and may necessitate a base (e.g., triethylamine) to neutralize by-products.
Yield : The coupling step can achieve yields of around 85% to 90%, depending on the optimization of reaction conditions.
Purification Techniques
Post-synthesis purification is critical for ensuring product quality:
Methods : Common techniques include recrystallization from suitable solvents or column chromatography using silica gel.
Efficiency : These methods can reduce impurities significantly, resulting in high-purity final products suitable for further applications.
Summary of Research Findings
The following table summarizes key findings from various studies on the preparation methods for Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-:
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Synthesis of Intermediates | N,N-dimethyl-1,3-propanediamine, decyldithiocarbamate | Controlled temperature & pressure | >90 | >95 |
| Coupling Reaction | Dithiocarbamate derivative, acyl chloride | Solvent (dichloromethane), base | 85-90 | High |
| Purification | Recrystallization or column chromatography | Varies by method | N/A | >98 |
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyldithio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The decyldithio group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The dimethylamino propyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 639070-59-0
- Molecular Formula : C₁₈H₃₈N₂OS₂
- Molecular Weight : 362.64 g/mol
- IUPAC Name: 3-(Decyldisulfanyl)-N-[3-(dimethylamino)propyl]propanamide .
Structural Features :
- A propanamide backbone with a decyldithio (-S-S-C₁₀H₂₁) group at the 3-position.
- The amide nitrogen is substituted with a 3-(dimethylamino)propyl group.
- Key Properties: Polar surface area (PSA) of 32.34 Ų, 17 rotatable bonds, and hydrogen-bonding capacity (1 donor, 4 acceptors) .
Comparison with Structurally Similar Compounds
N-[3-(Dimethylamino)Propyl] Stearamide
- CAS No.: 45267-19-4 (Stearamidopropyl dimethylamine)
- Molecular Formula : C₂₃H₄₈N₂O
- Key Differences :
N-[3-(Dimethylamino)Propyl] Methacrylamide
- CAS No.: Relevant to PMN P-86–1602 (regulated under 40 CFR §721.8225)
- Molecular Formula : C₉H₁₈N₂O
- Key Differences :
N-[3-(Dimethylamino)Propyl] Myristamide
Oleamidopropyl Dimethylamine
- CAS No.: 109-28-4
- Molecular Formula : C₂₁H₄₂N₂O
- Key Differences: Oleoyl (C₁₈:1 unsaturated) chain instead of dithio-decyl. Applications: Antistatic agent and surfactant in personal care products . Chemical Behavior: The unsaturated chain enhances solubility in nonpolar matrices compared to the target compound’s sulfur-containing group.
Functional Group Analysis
Physicochemical and Application-Based Differences
Solubility and Reactivity
- The dithioether group in the target compound confers unique redox sensitivity (e.g., disulfide bond cleavage under reducing conditions), unlike the inert alkyl chains in stearamides or myristamides.
- Tertiary amine groups in all compounds enhance water solubility at acidic pH (via protonation).
Biological Activity
Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- is a chemical compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry. This article will explore the compound's structure, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Information
- IUPAC Name : N-[3-(dimethylamino)propyl]propanamide
- CAS Registry Number : 6711-48-4
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
- InChI Key : LPRTUAMEQDRMAZ-UHFFFAOYSA-N
The compound features a propanamide backbone with a decyldithio group and a dimethylamino functional group, which contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 142 °C |
| Density | 0.95 g/cm³ |
| Solubility | Completely miscible in water |
Propanamide derivatives often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the dimethylamino group enhances the compound's interaction with biological membranes, potentially increasing its bioavailability and efficacy.
Antimicrobial Activity
Research indicates that propanamide derivatives can possess significant antimicrobial properties. A study demonstrated that compounds similar to propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on human breast cancer cells revealed that treatment with propanamide derivatives resulted in decreased cell viability and increased markers of apoptosis.
Table of Biological Activities
| Activity Type | Organism/Cell Type | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Antimicrobial | Escherichia coli | |
| Cytotoxicity | Human breast cancer cells |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, propanamide derivatives were tested against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of propanamide on MCF-7 breast cancer cells. The compound was found to significantly reduce cell proliferation and increase apoptosis markers (caspase activation). This indicates its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
